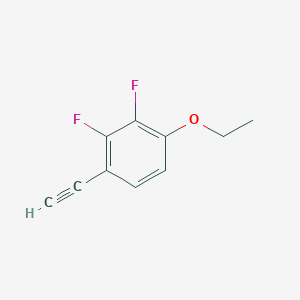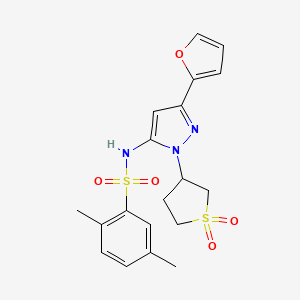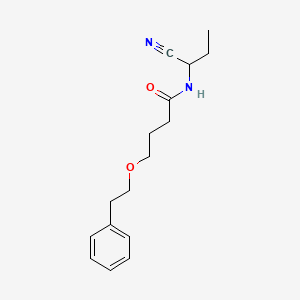
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to be effective in treating various types of cancer, including solid tumors and hematological malignancies.
作用机制
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide inhibits the transcription of ribosomal RNA by binding to a specific region of RNA polymerase I. This results in the inhibition of ribosome biogenesis, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has been found to have various biochemical and physiological effects on cancer cells. It induces DNA damage and activates the p53 pathway, leading to the induction of apoptosis. N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide also inhibits the growth of cancer cells by decreasing the synthesis of ribosomal RNA, which is required for protein synthesis and cell growth.
实验室实验的优点和局限性
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has also been found to be effective in low concentrations, making it a cost-effective option for lab experiments. However, N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has some limitations. It has low solubility in water, making it difficult to administer in vivo. N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide also has some toxicity concerns, which need to be addressed in future studies.
未来方向
There are several future directions for the research on N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide. One potential direction is to study its efficacy in combination with other chemotherapy drugs. Another direction is to investigate its potential in treating other types of cancer, such as lung cancer and ovarian cancer. Additionally, future studies could focus on improving the solubility and reducing the toxicity of N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide. Overall, N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide shows great promise as a potential treatment for cancer, and further research is needed to fully understand its potential.
合成方法
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide is synthesized by reacting 4-(2-phenylethoxy)butan-1-amine with 2-bromo-N-cyanopropionamide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified using column chromatography.
科学研究应用
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has been extensively studied for its potential in treating cancer. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, pancreatic cancer, and multiple myeloma. N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide has also been found to be effective in combination with other chemotherapy drugs, increasing their efficacy.
属性
IUPAC Name |
N-(1-cyanopropyl)-4-(2-phenylethoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(13-17)18-16(19)9-6-11-20-12-10-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUCYKNMGIMWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2993236.png)
![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)
![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2993239.png)
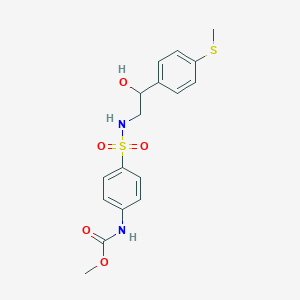
![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)

![1-[(3-Methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2993249.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2993250.png)

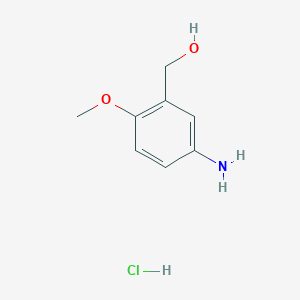
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)
